![molecular formula C17H27N3O2 B2863711 tert-Butyl [1-(pyridin-4-ylmethyl)piperidin-4-yl]methylcarbamate CAS No. 1286263-67-9](/img/structure/B2863711.png)

tert-Butyl [1-(pyridin-4-ylmethyl)piperidin-4-yl]methylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

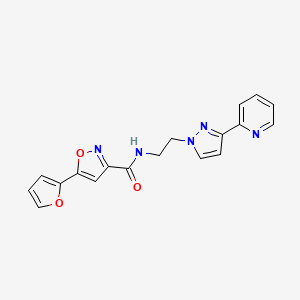

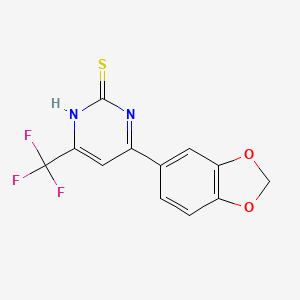

While specific synthesis methods for this compound were not found, similar compounds are synthesized through various reactions. For instance, 4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is reacted with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form a related compound.Molecular Structure Analysis

The molecular structure of “tert-Butyl [1-(pyridin-4-ylmethyl)piperidin-4-yl]methylcarbamate” is represented by the formula C17H27N3O2 . The InChI code for this compound is 1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-4-6-12-7-5-9/h9,12H,4-8H2,1-3H3, (H,13,14) .Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 214.31 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

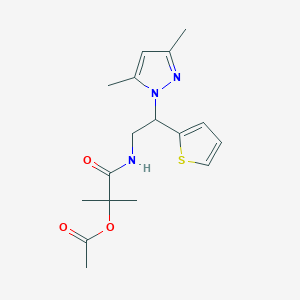

Synthesis of Kinase Inhibitors : A study by Chung et al. (2006) describes the synthesis of a p38 MAP kinase inhibitor using key steps including a Grignard addition of 4-(N-tert-butylpiperidinyl)magnesium chloride, which is relevant to the compound (Chung et al., 2006).

Development of Drug Intermediates : Geng Min (2010) outlined an efficient process for synthesizing important drug intermediates, including tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate and tert-butyl pyrrolidin-3-ylmethylcarbamate, starting from itaconic acid ester (Geng Min, 2010).

Lithiation Studies : Smith et al. (2013) investigated the lithiation of N-(pyridin-3-ylmethyl)pivalamide and tert-butyl N-(pyridin-3-ylmethyl)carbamate, demonstrating regioselective side-chain lithiation (Smith et al., 2013).

Catalysis and Reactions

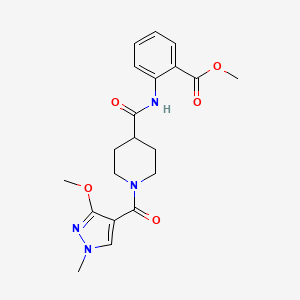

Water Oxidation Catalysts : Zong and Thummel (2005) developed dinuclear complexes for water oxidation, utilizing ligands like 4-tert-butyl-2,6-di(1',8'-naphthyrid-2'-yl)pyridine, indicating potential applications in catalysis (Zong & Thummel, 2005).

Green Oxidation Methods : Zhang et al. (2009) developed a green, metal-free catalytic system using iodine-pyridine-tert-butylhydroperoxide for oxidation reactions, showcasing environmentally friendly approaches (Zhang et al., 2009).

Coordination Chemistry and Complex Formation

Complex Formation Studies : Mudadu et al. (2008) conducted research on 1,8-di(pyrid-2'-yl)carbazoles, revealing insights into the formation of tridentate complexes with Pd(II), which could have implications for coordination chemistry (Mudadu et al., 2008).

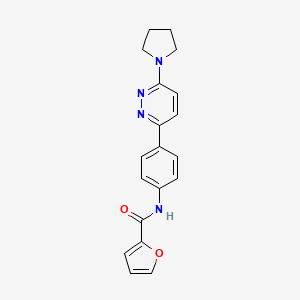

Histamine Receptor Ligands : Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines as histamine H4 receptor ligands, indicating a potential application in medicinal chemistry (Altenbach et al., 2008).

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)19-12-14-6-10-20(11-7-14)13-15-4-8-18-9-5-15/h4-5,8-9,14H,6-7,10-13H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYJQFUFNVTFEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2863631.png)

![3-Amino-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2863637.png)

![1-Ethyl-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride](/img/structure/B2863638.png)

![methyl 2-{[1-oxo-2-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate](/img/structure/B2863645.png)

![N-(4-ACETYLPHENYL)-2-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE](/img/structure/B2863647.png)

![(2E)-4-(dimethylamino)-N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}but-2-enamide](/img/structure/B2863649.png)